(4-Fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
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Description
(4-Fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C10H11ClFN3O and its molecular weight is 243.67. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Drug Design
Fluorinated compounds, such as those containing the 4-fluorophenyl group, play a significant role in the development of pharmaceuticals. The incorporation of fluorine atoms into organic molecules can profoundly affect the drug's metabolic stability, lipophilicity, and bioavailability. For instance, fluorinated pyrimidines have been extensively studied for their therapeutic potential, including anticancer properties. The review by Gmeiner (2020) discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in treating cancer, underscoring the importance of such modifications in personalized medicine Gmeiner, 2020.
Oxadiazole Derivatives in Medicinal Chemistry
The 1,3,4-oxadiazole ring is another key structural motif that appears in a variety of synthetic molecules with broad biological activities. Compounds featuring the 1,3,4-oxadiazole scaffold are known for their binding efficiency with different enzymes and receptors due to their structural features, enabling weak interactions that lead to various bioactivities. A comprehensive review by Verma et al. (2019) highlights the development of 1,3,4-oxadiazole-based derivatives across the medicinal chemistry spectrum, including their roles as anticancer, antibacterial, antifungal, and anti-inflammatory agents, among others. This review emphasizes the therapeutic significance of 1,3,4-oxadiazole tailored compounds, suggesting the potential for similar applications of the specified compound Verma et al., 2019.
Properties
IUPAC Name |
(4-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUNQHSLGOQAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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